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molecular formula C11H14BrNO2 B1271406 tert-butyl N-(3-bromophenyl)carbamate CAS No. 25216-74-4

tert-butyl N-(3-bromophenyl)carbamate

Cat. No. B1271406
M. Wt: 272.14 g/mol
InChI Key: VDFBCTSISJDKNW-UHFFFAOYSA-N
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Patent
US06319946B1

Procedure details

3-Bromo-N-tert-butoxycarbonylaniline (0.82 g, 3.0 mmol) was dissolved in anhydrous DMF (15 ml) and cooled to 0° C. Sodium hydride (0.145 g, 3.6 mmol, 1.2 eq.) was added to the solution. The reaction stirred at 0° C. for 10 minutes then was warmed to room temperature. After 30 minutes at room temperature the reaction was cooled to 0° C. and Ethyl iodide (0.27 ml, 3.3 mmol, 1.1 eq.) was added over ˜1 minute. The reaction was stirred at 0° C. for 5 minutes then was warmed to room temperature. The reaction stirred at room temperature for 22 hours and was then cooled to 0° C. and quenched with a saturated bicarbonate solution and extracted with EtOAc (2 times). The combined organic layers were washed with H2O (5 times) then brine. The organic phase was dried with MgSO4/Na2SO4, filtered and the solvent was removed in vacuo to give 0.93 g of crude product which was used as is. HPLC ret. time=11.83 min. (100%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.145 g
Type
reactant
Reaction Step Two
Quantity
0.27 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[H-].[Na+].[CH2:18](I)[CH3:19]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[N:5]([C:6]([O:8][C:9]([CH3:11])([CH3:12])[CH3:10])=[O:7])[CH2:18][CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
BrC=1C=C(NC(=O)OC(C)(C)C)C=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.145 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 30 minutes at room temperature the reaction was cooled to 0° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
then was warmed to room temperature
STIRRING
Type
STIRRING
Details
The reaction stirred at room temperature for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with a saturated bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2 times)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (5 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with MgSO4/Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(N(CC)C(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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